molecular formula C26H18Cl4O7 B015768 (2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) CAS No. 125598-74-5

(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)

Cat. No.: B015768
CAS No.: 125598-74-5
M. Wt: 584.2 g/mol
InChI Key: XVLSIQHWHHLLPV-ODAXIHTASA-N
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Description

[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorobenzoyl groups and a chlorinated oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate typically involves multiple steps, including the protection of hydroxyl groups, chlorination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chlorinated structure may also make it useful in developing inhibitors for specific enzymes.

Medicine

In medicine, [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The chlorinated groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate is unique due to its multiple chlorobenzoyl groups and chlorinated oxolane ring. These structural features confer specific reactivity and stability properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl4O7/c27-17-7-1-14(2-8-17)24(31)34-13-20-21(36-25(32)15-3-9-18(28)10-4-15)22(23(30)35-20)37-26(33)16-5-11-19(29)12-6-16/h1-12,20-23H,13H2/t20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSIQHWHHLLPV-ODAXIHTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)

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